molecular formula C5H5N3O3 B12822714 2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid

2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid

Cat. No.: B12822714
M. Wt: 155.11 g/mol
InChI Key: RIXWYIYYTGHFEM-XBXARRHUSA-N
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Description

2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid is an organic compound that features both an imidazole ring and a hydroxyimino group. Compounds with these functional groups are often of interest in various fields of chemistry and biology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: This step often involves the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction can convert the hydroxyimino group to an amine.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the imidazole ring can participate in π-π interactions or act as a ligand.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)-2-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group.

    2-(Hydroxyimino)-2-(1H-imidazol-4-yl)butanoic acid: Similar structure but with a butanoic acid group.

Uniqueness

2-(Hydroxyimino)-2-(1H-imidazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(1H-imidazol-5-yl)acetic acid

InChI

InChI=1S/C5H5N3O3/c9-5(10)4(8-11)3-1-6-2-7-3/h1-2,11H,(H,6,7)(H,9,10)/b8-4+

InChI Key

RIXWYIYYTGHFEM-XBXARRHUSA-N

Isomeric SMILES

C1=C(NC=N1)/C(=N\O)/C(=O)O

Canonical SMILES

C1=C(NC=N1)C(=NO)C(=O)O

Origin of Product

United States

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